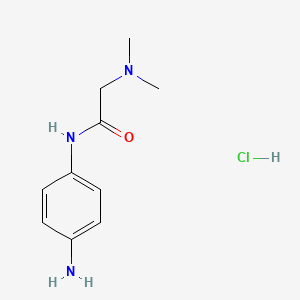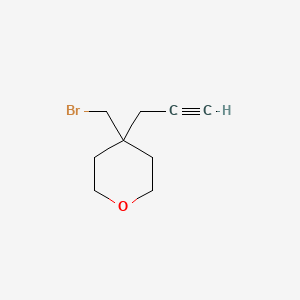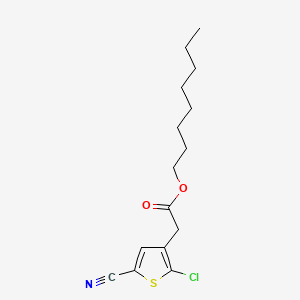
N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminophenyl group and a dimethylaminoacetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride typically involves the reaction of 4-aminophenylamine with dimethylaminoacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminophenylamine+dimethylaminoacetyl chloride→N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but lacks the dimethylamino group.
N-(4-aminophenyl)-2-(methylamino)acetamide: Similar structure with a methylamino group instead of a dimethylamino group.
N-(4-aminophenyl)-2-(ethylamino)acetamide: Similar structure with an ethylamino group.
Uniqueness
N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride is unique due to the presence of both the aminophenyl and dimethylaminoacetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H16ClN3O |
|---|---|
Poids moléculaire |
229.71 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;/h3-6H,7,11H2,1-2H3,(H,12,14);1H |
Clé InChI |
JRHBCWDTXWIWIH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)





![5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13470534.png)


![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)


